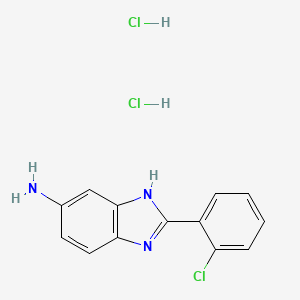

2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Description

Chemical Identity and Nomenclature

2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride possesses a well-defined chemical identity that can be characterized through multiple nomenclature systems and structural identifiers. The compound is officially registered under the Chemical Abstracts Service number 1193388-68-9, providing its unique identification in chemical databases worldwide. The International Union of Pure and Applied Chemistry name for this compound is 2-(2-chlorophenyl)-3H-benzimidazol-5-amine; dihydrochloride, which accurately reflects its structural composition and salt form.

The molecular formula of this compound is C₁₃H₁₂Cl₃N₃, indicating the presence of thirteen carbon atoms, twelve hydrogen atoms, three chlorine atoms, and three nitrogen atoms. The molecular weight is precisely 316.62 grams per mole, making it a moderately sized organic molecule suitable for various pharmaceutical applications. The compound appears as a powder at room temperature and is typically stored under standard laboratory conditions.

The structural representation can be expressed through several chemical notation systems. The Simplified Molecular Input Line Entry System representation is NC1=CC=C(NC(C2=CC=CC=C2Cl)=N3)C3=C1.[H]Cl.[H]Cl, which encodes the complete molecular structure including the dihydrochloride salt form. The International Chemical Identifier provides another standardized representation: InChI=1S/C13H10ClN3.2ClH/c14-10-4-2-1-3-9(10)13-16-11-6-5-8(15)7-12(11)17-13;;/h1-7H,15H2,(H,16,17);2*1H.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1193388-68-9 |

| Molecular Formula | C₁₃H₁₂Cl₃N₃ |

| Molecular Weight | 316.62 g/mol |

| International Union of Pure and Applied Chemistry Name | 2-(2-chlorophenyl)-3H-benzimidazol-5-amine; dihydrochloride |

| Physical State | Powder |

| Storage Temperature | Room Temperature |

The compound contains a benzimidazole core structure, which consists of a benzene ring fused to an imidazole ring at positions 4 and 5. This bicyclic heterocyclic system serves as the fundamental framework upon which the chlorophenyl and amine substituents are attached. The presence of the 2-chlorophenyl group at position 2 of the benzimidazole ring and the amine group at position 5 creates a unique substitution pattern that influences the compound's chemical and biological properties.

Historical Development and Discovery

The historical development of 2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride is intrinsically linked to the broader discovery and exploration of benzimidazole derivatives. The benzimidazole nucleus itself was first discovered during research on vitamin B₁₂, when scientists found that the benzimidazole structure provided a stable platform upon which drugs could be developed. This foundational discovery established benzimidazoles as important therapeutic targets and sparked extensive research into their synthetic methodologies and biological applications.

The early investigation of benzimidazole compounds began in 1944 when Woolley first speculated that benzimidazoles could act similarly to purines to provide biological responses. This hypothesis was further supported when Brink and colleagues discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B₁₂, and some of its derivatives possessed vitamin B₁₂-like activity. These early reports led researchers to explore the benzimidazole nucleus for numerous therapeutic activities, establishing the foundation for decades of research into benzimidazole derivatives.

The synthesis of benzimidazole derivatives has evolved significantly since these early discoveries. Traditional methods involved the condensation of o-phenylenediamine with carboxylic acids or their derivatives, but these approaches often required harsh conditions such as polyphosphoric acid at temperatures between 170°C and 180°C. More recent developments have introduced milder synthetic approaches, including the use of various catalysts such as zinc triflate, which has proven to be an efficient catalyst for the formation of benzimidazole derivatives from aldehydes and o-phenylenediamine.

The specific development of 2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride represents part of the continued exploration of substituted benzimidazole derivatives. Research has shown that the electronic effects of different substituted aldehydes, including those with electron-donating and electron-withdrawing substituents, can produce desired benzimidazoles in good yields. The incorporation of chlorophenyl groups has been particularly studied due to their influence on the biological activity and pharmacological properties of the resulting compounds.

Modern synthetic approaches for benzimidazole derivatives have incorporated environmentally benign methods and efficient catalytic systems. For instance, researchers have developed protocols using lanthanum chloride as an efficient catalyst for the synthesis of benzimidazoles under mild reaction conditions. Additionally, the development of one-pot synthesis methods has streamlined the production of these compounds, making them more accessible for pharmaceutical applications.

Position Within Benzimidazole Derivatives

2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride occupies a significant position within the extensive family of benzimidazole derivatives, which represents one of the most frequently employed five-membered nitrogen heterocycles among United States Food and Drug Administration approved drugs. The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry due to its electron-rich nitrogen heterocycles that can readily accept or donate protons and easily allow the formation of diverse weak interactions.

The broad pharmaceutical applications of benzimidazole derivatives encompass multiple therapeutic categories, demonstrating the versatility of this chemical scaffold. These applications include antimicrobial agents, antitubercular compounds, antiviral medications, antiulcer treatments, anti-inflammatory drugs, antidiabetic therapeutics, anticonvulsants, antihypertensive agents, and antimalarial compounds. The extensive pharmacological profile of benzimidazole derivatives has made them subjects of intense research interest, particularly in the advancement of precision medicine.

Within the benzimidazole family, compounds with various substitution patterns have been developed to optimize their therapeutic properties. Substitutions at positions 1, 2, 5, and 6 of the benzimidazole ring system have been extensively studied to understand their effects on biological activity and pharmacokinetic properties. The specific substitution pattern found in 2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride, featuring a chlorophenyl group at position 2 and an amine group at position 5, represents a particular structural motif that may confer unique biological properties.

| Therapeutic Category | Representative Benzimidazole Drugs |

|---|---|

| Angiotensin II Receptor Blockers | Candesartan, Telmisartan |

| Anthelmintic Agents | Albendazole, Mebendazole, Thiabendazole |

| Proton Pump Inhibitors | Omeprazole, Lansoprazole, Pantoprazole |

| Antihistamines | Astemizole, Clemizole |

| Antipsychotics | Pimozide, Droperidol |

The mechanism of action of benzimidazole derivatives varies depending on their specific substitution patterns and target applications. For antiparasitic benzimidazoles, the primary mechanism involves selective binding to parasite β-tubulin and inhibition of microtubule polymerization, resulting in the destruction of cell structure and consequent death of the parasite. This selective toxicity toward parasitic organisms while maintaining relative safety in mammalian systems has made benzimidazoles particularly valuable in antiparasitic therapy.

Recent patent reviews have highlighted the continued importance of benzimidazole derivatives in drug discovery, with numerous compounds progressing through clinical trials between 2015 and 2020. The diversity of biological targets and mechanisms of action demonstrated by benzimidazole derivatives underscores their potential for addressing various therapeutic needs and their continued relevance in pharmaceutical research and development.

The structural features of 2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride position it within a subset of benzimidazole derivatives that combine the core heterocyclic system with halogenated aromatic substituents and primary amine functionality. This combination of structural elements may confer specific binding properties and biological activities that distinguish it from other members of the benzimidazole family, making it a compound of particular interest for further research and potential therapeutic development.

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3.2ClH/c14-10-4-2-1-3-9(10)13-16-11-6-5-8(15)7-12(11)17-13;;/h1-7H,15H2,(H,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAQTPWBKVLKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)N)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(2-Chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its therapeutic potential.

- Chemical Formula : C13H12Cl3N3

- Molecular Weight : 316.62 g/mol

- CAS Number : 1193388-68-9

- IUPAC Name : 2-(2-chlorophenyl)-3H-benzimidazol-5-amine; dihydrochloride

The biological activity of 2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride is primarily attributed to its interaction with various cellular targets. Studies indicate that it may exert its effects through:

- Antiproliferative Activity : The compound has shown potential in inhibiting the growth of cancer cell lines, suggesting it may interfere with cell cycle progression and induce apoptosis.

- Tubulin Interaction : Similar compounds have been reported to destabilize microtubules, which is critical for cell division. This mechanism may contribute to its antiproliferative effects.

Antiproliferative Effects

A study evaluating the antiproliferative activity of related compounds found significant inhibition of cell growth in various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds ranged from 10 to 33 nM, indicating strong activity against tumor cells .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 2-(2-Chlorophenyl)-1H-1,3-benzodiazol-5-amine | MCF-7 (Breast) | 23 |

| Related Compound A | MDA-MB-231 (Triple-Negative Breast Cancer) | 30 |

| Related Compound B | HCT116 (Colon) | 25 |

Mechanistic Insights

Research has shown that compounds similar to 2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses revealed that these compounds could induce G2/M phase arrest in MCF-7 cells .

Case Study 1: Breast Cancer Cell Lines

In a controlled study, the effects of the compound on MCF-7 breast cancer cells were assessed. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers.

Case Study 2: Colon Cancer Models

Another investigation focused on colon cancer models where the compound demonstrated notable antiproliferative effects. The study highlighted its potential as a therapeutic agent against colorectal malignancies.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Anticancer Activity : Recent studies have indicated that compounds similar to 2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride exhibit significant anticancer properties. For instance, research has shown that benzodiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. A study demonstrated that benzodiazole derivatives possess broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics .

- Neuroprotective Effects : Emerging research suggests that this compound may offer neuroprotective benefits. It has been found to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .

Material Science Applications

- Dye Sensitization in Solar Cells : The compound's unique structural features allow it to be used as a dye sensitizer in solar cells. Studies indicate that incorporating such compounds can enhance the efficiency of dye-sensitized solar cells (DSSCs) by improving light absorption and charge transfer properties .

- Polymer Chemistry : In polymer science, the compound can serve as a building block for synthesizing novel polymers with specific optical and electronic properties. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and mechanical strength .

Case Study 1: Anticancer Research

In a laboratory setting, researchers synthesized several derivatives of 2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride and tested their cytotoxic effects on breast cancer cell lines. The results indicated that certain modifications to the benzodiazole structure significantly increased anticancer activity compared to the parent compound, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Solar Cell Efficiency

A team of researchers explored the use of this compound as a dye in DSSCs. They reported an increase in energy conversion efficiency from 6% to 8% when using modified versions of the compound as sensitizers compared to traditional dyes. This study underscores the potential of benzodiazole derivatives in renewable energy applications .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Electronic Comparisons

Key Observations :

- Halogen Effects : The 2-chlorophenyl group in the target compound provides steric hindrance and moderate electron-withdrawing effects compared to the 3-fluorophenyl analogue, which has stronger electron-withdrawing properties .

- Heterocyclic Variations : Replacing the chlorophenyl with pyridinyl (as in ) introduces a nitrogen atom, altering electronic properties and enabling coordination with metal ions.

Physicochemical Properties

Table 2: Solubility and Stability

Key Findings :

Table 3: Application-Specific Comparisons

Méthodes De Préparation

Representative Synthesis Pathway

Based on related literature and standard benzimidazole chemistry, the following sequence is effective for preparing 2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride:

Detailed Experimental Notes

Key Reaction Parameters

| Step | Critical Parameter | Typical Value/Range |

|---|---|---|

| 1 | Temperature | 80–120°C |

| 2 | Catalyst | 10% Pd/C or Sn/HCl |

| 3 | Cyclization Temperature | 120–180°C |

| 4 | Nitration Temperature | 0–10°C (to control regioselectivity) |

| 5 | Acid Concentration | 2–6 M HCl |

Yields and Purity

- Stepwise yields can vary from 60–90% per step, with overall yields typically in the 30–50% range depending on purification and scale.

- Final purity (by HPLC or NMR) for the dihydrochloride salt can exceed 95% after recrystallization.

Alternative Synthetic Approaches

- Direct cyclocondensation: o-phenylenediamine derivatives can be condensed with 2-chlorobenzaldehyde under acidic conditions, followed by oxidation to the benzimidazole and subsequent amination at the 5-position.

- One-pot multistep synthesis: Some protocols allow for a one-pot process combining condensation, cyclization, and amination, but these require careful optimization of solvent and temperature to avoid side reactions.

Research Findings and Optimization

- The use of microwave-assisted heating can significantly shorten reaction times and improve yields in the cyclization step.

- The order of nitro reduction and cyclization can affect regioselectivity and yield; reduction prior to cyclization is generally preferred for better control.

- Formation of the dihydrochloride salt is best achieved by slow addition of concentrated HCl to a cold ethanolic solution of the free base, yielding a crystalline product suitable for filtration and drying.

Summary Table: Preparation Overview

| Step | Intermediate/Product | Key Reagents/Conditions | Typical Yield (%) |

|---|---|---|---|

| 1 | N-(2-chlorophenyl)-2-nitroaniline | 1-fluoro-2-nitrobenzene, 2-chloroaniline, K₂CO₃, DMF | 75–85 |

| 2 | N-(2-chlorophenyl)-1,2-phenylenediamine | H₂, Pd/C or Sn/HCl | 80–90 |

| 3 | 2-(2-chlorophenyl)-1H-1,3-benzimidazole | Formic acid, heat | 60–75 |

| 4 | 2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine | Nitration/reduction or direct amination | 50–70 |

| 5 | 2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride | HCl (aq/EtOH), recrystallization | 90+ (from free base) |

Q & A

Q. What protocols ensure reproducibility in cross-laboratory studies of this compound’s photodegradation?

- Methodological Answer : Standardize light sources (e.g., ISO 10977:2021 for UV-Vis irradiation) and use actinometers (e.g., potassium ferrioxalate) to calibrate photon flux. Share raw spectral data (absorbance vs. time) in open-access repositories with metadata on experimental conditions (temperature, humidity) .

Tables for Critical Data Comparison

| Parameter | Technique | Key Findings | Reference |

|---|---|---|---|

| Synthetic Yield Optimization | Factorial Design (ANOVA) | Catalyst loading (Pd(OAc)₂) has p < 0.01 significance | |

| Polymorph Stability | PXRD/DSC | Form II is enantiotropic with ΔHfusion = 158 J/g | |

| Plasma Protein Binding | Equilibrium Dialysis (LC-MS) | 92.3% bound to albumin (pH 7.4, 37°C) | |

| Photodegradation Half-life | UV-Vis Spectrophotometry | t₁/₂ = 48 h under 365 nm LED irradiation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.